![molecular formula C12H7ClF3NO2 B5512689 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

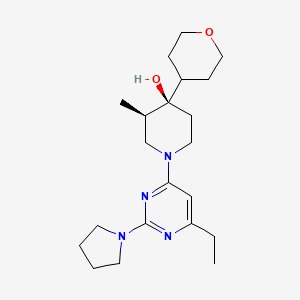

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C12H7ClF3NO2 and its molecular weight is 289.64 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 289.0117406 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition and Gene Expression Studies Investigations into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide have revealed its potential as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. These findings, stemming from modifications to the pyrimidine portion of the compound, underscore the significance of the carboxamide group at the 5-position for activity, highlighting its potential in developing therapies targeting these transcription factors (Palanki et al., 2000).

Crystal Structure Analysis Research into 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound structurally similar but not identical to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide, contributes to understanding the chemical properties and potential applications of related furamide derivatives. The study provides detailed insights into the compound's crystal structure, offering a foundation for further exploration of its biological and pharmacological activities (Galešić & Vlahov, 1990).

Antiplasmodial Activity A related area of research highlights the antiplasmodial activities of N-acylated furazan-3-amine derivatives, which demonstrate potential against Plasmodium falciparum strains. This research emphasizes the impact of the acyl moiety on activity, with specific benzamides showing promise as antimalarial agents, illustrating the broader relevance of acylated compounds in medicinal chemistry (Hermann et al., 2021).

Phase Transfer Catalysis The synthesis of N-aryl-5-(2-chlorophenyl)-2-furamides through phase transfer catalysis, utilizing polyethylene glycol-400, represents a significant advancement in the efficient production of these compounds. This methodology offers a streamlined, environmentally friendly approach to generating furamide derivatives with potential applications across various scientific research fields (Wang et al., 2000).

Chemosensor Development Another intriguing application is the development of a phenoxazine-based fluorescence chemosensor for the discriminative detection of Cd2+ and CN− ions. This research highlights the versatility of furamide derivatives in creating sensitive, selective tools for environmental monitoring and biomedical diagnostics (Ravichandiran et al., 2020).

Mechanism of Action

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2/c13-8-4-3-7(12(14,15)16)6-9(8)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKKHNQDJDJCLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-biphenylyloxy)acetyl]azepane](/img/structure/B5512617.png)

![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)

![2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)

![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)

![2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5512683.png)

![5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)

![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide](/img/structure/B5512697.png)

![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-3,5-bis(methylthio)-4-isothiazolecarboxamide](/img/structure/B5512707.png)

![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)

![4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)